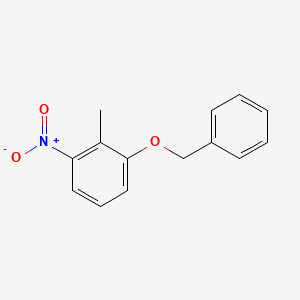

1-Benzyloxy-2-methyl-3-nitrobenzene

描述

Significance in Chemical Synthesis Methodologies

Substituted nitrobenzenes are foundational materials in synthetic organic chemistry, primarily due to the versatile nature of the nitro group. rsc.org This electron-withdrawing group significantly influences the reactivity of the aromatic ring, facilitating a variety of transformations. numberanalytics.com The ability to introduce a nitro group and subsequently convert it into other functionalities provides a powerful strategy for building molecular complexity.

Benzyl (B1604629) ethers are among the most frequently used protecting groups for hydroxyl functionalities in multi-step organic synthesis. acs.org Their stability under a wide array of reaction conditions, coupled with the multiple methods available for their selective removal, makes them a reliable choice for chemists. organic-chemistry.org The use of benzyl ethers allows for the protection of sensitive alcohol groups while other parts of a molecule undergo chemical modification. acs.org

Overview of Aromatic Nitro Compounds as Versatile Synthetic Intermediates

Aromatic nitro compounds are key intermediates in the synthesis of a multitude of organic molecules, including pharmaceuticals, dyes, and agricultural chemicals. numberanalytics.comnumberanalytics.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. rsc.orgstackexchange.com

The true versatility of aromatic nitro compounds lies in the reactivity of the nitro group itself. It can be readily reduced to an amino group, which is a precursor for a vast number of other functional groups. This transformation is a cornerstone of industrial and laboratory synthesis. Furthermore, the nitro group can participate in various other reactions, such as nucleophilic aromatic substitution, where it can be displaced by a suitable nucleophile. acs.org These compounds also serve as precursors for conjugated nitroalkenes, which are themselves versatile intermediates in organic synthesis. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSZHNXXFIYDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303487 | |

| Record name | 1-(Benzyloxy)-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-37-3 | |

| Record name | 20876-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Benzyloxy)-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 2 Methyl 3 Nitrobenzene

Established Synthetic Routes

The formation of the ether linkage in 1-benzyloxy-2-methyl-3-nitrobenzene is the central challenge in its synthesis. The selection of a particular synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Formation

Nucleophilic aromatic substitution (SNAr) stands as a prominent method for synthesizing aryl ethers. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. chemistrysteps.comlibretexts.org In the context of this compound synthesis, this would involve the reaction of a 2-methyl-3-nitro-substituted benzene (B151609) ring bearing a suitable leaving group with a benzyl (B1604629) alkoxide.

The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), is crucial for activating the ring towards nucleophilic attack. chemistrysteps.comyoutube.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com The nitro group in the ortho and para positions relative to the leaving group provides the most effective stabilization through resonance. chemistrysteps.com

Mitsunobu Reaction Approaches for Etherification

The Mitsunobu reaction offers a powerful and versatile method for the formation of esters, ethers, and other functional groups with inversion of stereochemistry. organic-chemistry.orgtcichemicals.com This reaction facilitates the condensation of an alcohol and a nucleophile, such as a phenol (B47542), using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

For the synthesis of this compound, this approach would involve the reaction of 2-methyl-3-nitrophenol (B1294317) with benzyl alcohol in the presence of the Mitsunobu reagents. organic-chemistry.org A key advantage of the Mitsunobu reaction is its ability to proceed under mild, essentially neutral conditions, making it compatible with a wide range of functional groups. orgsyn.org However, a significant drawback is the generation of stoichiometric amounts of by-products, triphenylphosphine oxide and a hydrazinedicarboxylate, which can complicate product purification. tcichemicals.comscispace.com The pKa of the acidic nucleophile is also a critical factor, with values preferably below 11 for optimal reactivity. tcichemicals.com

Alkylation Reactions Utilizing Benzyl Halides

A common and straightforward method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. byjus.com In the synthesis of this compound, this translates to the alkylation of the sodium or potassium salt of 2-methyl-3-nitrophenol with a benzyl halide, such as benzyl bromide or benzyl chloride. nih.govnih.gov

This SN2 reaction is generally efficient for primary halides like benzyl halides. byjus.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to deprotonate the phenol and form the more nucleophilic phenoxide ion. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Protocols

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is essential. The choice of solvent and precise temperature control are two of the most influential factors.

Influence of Solvent Systems on Reaction Efficacy

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the reaction pathway. In the context of the synthetic routes for this compound, the choice of solvent is critical.

For SNAr and alkylation reactions, polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can effectively solvate the cation of the base (e.g., K+ in K2CO3) while leaving the anionic nucleophile relatively free and highly reactive. For instance, a reported synthesis via alkylation with benzyl bromide utilized acetonitrile as the solvent. nih.gov In some cases, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially in two-phase systems, to facilitate the transfer of the nucleophile to the organic phase. researchgate.net

In the Mitsunobu reaction, solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are commonly used. orgsyn.orgorgsyn.org THF is often preferred as it can help to solubilize the reaction components, although in some cases, the initial mixture may be heterogeneous. orgsyn.org

The following table summarizes the impact of different solvent systems on the synthesis of benzyloxy-nitroaromatic compounds, illustrating the importance of solvent selection.

| Synthetic Route | Starting Materials | Solvent | Catalyst/Reagent | Yield | Reference |

| Alkylation | 3-(benzyloxy)-2-nitrophenol, Benzyl bromide | Acetonitrile | K2CO3 | 55% | nih.gov |

| Phase-Transfer Catalysis | 1-chloronitrobenzene, Benzyl alcohol | Chlorobenzene | KOH, TBAB | up to 98% (conversion) | researchgate.net |

| Mitsunobu Reaction | (-)-Menthol, 4-Nitrobenzoic acid | Tetrahydrofuran | PPh3, DEAD | High Yield | orgsyn.org |

Temperature Control for Selectivity and Conversion

Temperature is a critical parameter that directly influences the rate of a chemical reaction. For the synthesis of this compound, precise temperature control is necessary to ensure optimal conversion and to minimize the formation of side products.

In the alkylation of 2-methyl-3-nitrophenol with benzyl bromide, the reaction can be initiated at a low temperature (e.g., 273 K or 0 °C) and then allowed to proceed at room temperature. nih.gov This initial cooling can help to control any exothermicity of the reaction. For phase-transfer catalyzed reactions, an elevated temperature, such as 60 °C, has been shown to increase the reaction rate and lead to higher conversions. researchgate.net

For the Mitsunobu reaction, maintaining a low temperature, often below 10 °C, during the addition of the azodicarboxylate is crucial. orgsyn.org This is because azodicarboxylates can decompose upon warming, and controlling the temperature helps to manage the exothermic nature of the initial steps of the reaction. orgsyn.org

The table below provides examples of temperature conditions used in the synthesis of related compounds.

| Reaction Type | Reactants | Temperature | Observations | Reference |

| Alkylation | 3-(benzyloxy)-2-nitrophenol, Benzyl bromide | 273 K to Room Temp | Controlled reaction initiation | nih.gov |

| Phase-Transfer Catalysis | 1-chloronitrobenzene, Benzyl alcohol | 60 °C | Increased reaction rate and conversion | researchgate.net |

| Mitsunobu Reaction | (-)-Menthol, 4-Nitrobenzoic acid | < 10 °C during addition | Prevents reagent decomposition | orgsyn.org |

By carefully selecting the synthetic methodology and optimizing the reaction conditions, particularly the solvent system and temperature, the efficient and high-yield synthesis of this compound can be achieved, paving the way for its use in further chemical transformations.

Stoichiometric Considerations for Precursor Reactants

The efficiency of the Williamson ether synthesis is highly dependent on the stoichiometric ratios of the reactants. A typical synthesis of a related compound, 6-benzyloxy-2-nitrotoluene, provides a well-documented example of the stoichiometric considerations that are directly applicable to the synthesis of this compound. orgsyn.org The reaction involves 2-methyl-3-nitrophenol, benzyl chloride, and a base, typically anhydrous potassium carbonate, in a suitable solvent like dimethylformamide (DMF). orgsyn.org

To ensure the complete conversion of the starting phenol, a slight excess of the benzylating agent and the base is often employed. This drives the reaction towards the formation of the ether product. The following table outlines the typical molar ratios used in the synthesis of a structurally analogous compound, which can be adapted for the synthesis of this compound.

| Reactant | Molar Equivalent | Purpose |

| 2-Methyl-3-nitrophenol | 1.0 | Starting material |

| Benzyl Chloride | 1.1 | Benzylating agent |

| Anhydrous Potassium Carbonate | 1.0 | Base to deprotonate the phenol |

| Table 1: Stoichiometric Ratios for the Synthesis of this compound. |

The reaction is typically carried out at an elevated temperature, for instance at 90°C, for a duration of approximately 3 hours to ensure the reaction proceeds to completion. orgsyn.org The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism. byjus.com

Chromatographic and Recrystallization Techniques for Purification

Following the completion of the synthesis, the crude product mixture contains the desired this compound, unreacted starting materials, the base, and byproducts. A multi-step purification process involving extraction, column chromatography, and recrystallization is necessary to isolate the pure compound.

Initially, the reaction mixture is worked up by pouring it into a dilute basic solution, such as 1 N sodium hydroxide, and extracting the product with an organic solvent like ether. orgsyn.org The combined organic extracts are then dried over an anhydrous salt, for example, sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. orgsyn.org

Column Chromatography:

Flash column chromatography is a highly effective technique for separating the target compound from impurities. column-chromatography.comteledynelabs.com Silica gel is the most common stationary phase for the purification of nitro-substituted aromatic compounds. rsc.orgrsc.org The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a common choice, starting with a non-polar mixture and gradually increasing the polarity to elute the compounds based on their affinity for the stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization:

After column chromatography, recrystallization is employed to obtain the final product in high purity. The choice of solvent is crucial; the ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. For benzyl ethers and related nitro compounds, alcohols such as methanol (B129727) or ethanol (B145695) are often suitable recrystallization solvents. orgsyn.org In the case of the analogous 6-benzyloxy-2-nitrotoluene, recrystallization from methanol at 0°C yields pale-yellow crystals. orgsyn.org This process effectively removes any remaining trace impurities.

Development of Novel Synthetic Pathways and Mechanistic Insights

While the Williamson ether synthesis is a standard method, research into novel synthetic pathways often focuses on the subsequent transformations of this compound and its analogs to create more complex molecules, such as indoles. The Leimgruber–Batcho indole (B1671886) synthesis provides a powerful method for converting nitroaromatics into indoles, and the principles of this synthesis can be applied to derivatives of this compound. orgsyn.org

This synthetic route involves the condensation of a 2-methylnitrobenzene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal, and a secondary amine, like pyrrolidine (B122466), to form an enamine. orgsyn.org This intermediate, for instance, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene, is then subjected to reductive cyclization to yield the indole. orgsyn.org

Mechanism of the Leimgruber–Batcho Indole Synthesis:

Enamine Formation: The reaction is initiated by the condensation of the activated methyl group of the 2-methylnitrobenzene derivative with the formamide acetal and pyrrolidine. This forms a highly conjugated enamine intermediate. The electron-withdrawing nitro group enhances the acidity of the methyl protons, facilitating this condensation.

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced. A common method for this reduction is the use of Raney nickel with hydrazine (B178648) hydrate (B1144303) as the hydrogen source. orgsyn.org The reduction of the nitro group to an amino group initiates a spontaneous cyclization.

Cyclization and Elimination: The newly formed amino group acts as a nucleophile and attacks the enamine double bond, leading to the formation of a five-membered ring. Subsequent elimination of pyrrolidine and water results in the formation of the aromatic indole ring. youtube.com

This pathway is particularly valuable as it allows for the construction of the indole nucleus with a benzyloxy substituent at the 4-position, a common structural motif in various biologically active compounds. The this compound serves as a key precursor in this versatile synthetic strategy.

Reactivity and Reaction Mechanisms of 1 Benzyloxy 2 Methyl 3 Nitrobenzene

Chemical Transformations of the Nitro Group

The nitro group is a key reactive site in 1-benzyloxy-2-methyl-3-nitrobenzene, primarily undergoing reduction to an amino group, and it strongly influences the reactivity of the benzene (B151609) ring towards substitution reactions.

The transformation of the nitro group into an amino group is a fundamental reaction for this class of compounds, often serving as a step in the synthesis of more complex molecules. Catalytic hydrogenation is the most common method to achieve this reduction. The reaction typically involves a metal catalyst, such as palladium on carbon (Pd/C) or nickel, and a hydrogen source.

The reduction of the nitro group can be accomplished while preserving the benzyl (B1604629) ether, although this requires careful selection of reaction conditions. For instance, the regioselective reduction of a similar compound, 1-benzyloxy-3-nitrobenzene, to 3-benzyloxyaniline (B72059) has been studied. researchgate.net Using palladium on carbon as the catalyst resulted in a 100% yield of the desired amino derivative, demonstrating the efficiency of this catalyst system. researchgate.net In contrast, an unknown nickel catalyst under similar temperature and pressure conditions yielded only 67% of the target product. researchgate.net

Commonly used hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265). mdma.ch The use of ammonium formate with a Pd-C catalyst in methanol (B129727) is a typical procedure for such reductions. mdma.ch The resulting product from the reduction of this compound is 2-benzyloxy-6-methylaniline.

Table 1: Conditions for Catalytic Reduction of Nitroarenes

| Catalyst | Hydrogen Source | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|---|

| Palladium on Carbon | Not Specified | 1-Benzyloxy-3-nitrobenzene | 3-Benzyloxyaniline | 100% | researchgate.net |

| Nickel | Not Specified | 1-Benzyloxy-3-nitrobenzene | 3-Benzyloxyaniline | 67% | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

The electronic nature of the nitro group profoundly affects the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS). tardigrade.inquora.comyoutube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less attractive to incoming electrophiles. youtube.com Furthermore, the nitro group is a meta-director. quora.comyoutube.com In this compound, the benzyloxy and methyl groups are ortho, para-directing activators. The substitution pattern for any potential EAS reaction would be complex, arising from the competing directing effects of the three substituents. The positions ortho and para to the activating groups (methyl and benzyloxy) are electronically enriched, while the positions meta to the deactivating nitro group are least deactivated.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution. libretexts.org For SNAr to occur, two conditions are generally required: the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group (typically a halide). libretexts.org The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, particularly when it is positioned ortho or para to the leaving group. libretexts.org In this compound, while there is no halide leaving group, the nitro group significantly lowers the electron density of the ring, making it susceptible to attack by strong nucleophiles under certain conditions. nih.gov

Reactions Involving the Benzyloxy Moiety

The benzyloxy group primarily serves as a protecting group for the phenolic hydroxyl function and can be removed under various conditions.

The removal of the benzyl group to unveil the phenol (B47542) is a common and crucial synthetic step. Several strategies exist for this deprotection.

Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl ethers. organic-chemistry.orgyoutube.com The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst and hydrogen gas (H₂). youtube.com This process, known as hydrogenolysis, cleaves the C-O bond of the ether, yielding the corresponding phenol (2-methyl-3-nitrophenol) and toluene (B28343) as a byproduct. youtube.com A significant consideration for this compound is that these conditions will also reduce the nitro group. Therefore, catalytic hydrogenolysis typically results in the simultaneous deprotection of the phenol and reduction of the nitro group to yield 3-amino-2-methylphenol. To avoid over-reduction or to achieve selectivity, alternative hydrogen donors like 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.orgresearchgate.net

Acid-Catalyzed Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effectively cleave aryl benzyl ethers. researchgate.net This method is advantageous when the molecule contains functional groups that are sensitive to hydrogenation, such as nitro groups. researchgate.net The reaction is often performed at low temperatures. To prevent side reactions like Friedel-Crafts benzylation of the electron-rich phenol product, a "cation scavenger" like pentamethylbenzene (B147382) is added to trap the benzyl cation formed during the cleavage. researchgate.netorgsyn.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) group. organic-chemistry.org For simple benzyl ethers, this reaction can be facilitated by photoirradiation. organic-chemistry.org Another method involves using aqueous sodium hydroxide (B78521) in methanol at elevated temperatures, which has been shown to cleave o- and p-nitrobenzyl ethers. nih.gov

Table 2: Deprotection Methods for Benzyl Ethers

| Reagent(s) | Method | Substrate Type | Notes | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenolysis | Benzyl ethers | Mild conditions; also reduces other functional groups like nitro and alkenes. youtube.com | organic-chemistry.orgyoutube.com |

| BCl₃, Pentamethylbenzene | Lewis Acid Cleavage | Aryl benzyl ethers | Chemoselective; tolerates various functional groups including nitro and iodo groups. researchgate.net | researchgate.netorgsyn.org |

| DDQ, hv (light) | Oxidative Cleavage | Benzyl ethers | Effective under photoirradiation for non-activated benzyl ethers. organic-chemistry.org | organic-chemistry.org |

This table is interactive and can be sorted by clicking on the column headers.

Direct substitution of the benzyloxy group is not a common reaction pathway. The C(aryl)-O bond is strong, and the benzyloxy group is a poor leaving group. Reactions that appear to be substitutions typically proceed via a two-step sequence of cleavage (deprotection) to the phenol, followed by a subsequent reaction of the resulting hydroxyl group.

Investigations into Regioselectivity and Stereoselectivity of Reactions

Regioselectivity: The regiochemical outcome of reactions involving the aromatic ring of this compound is determined by the combined directing effects of the substituents.

Benzyloxy group: An activating, ortho, para-director.

Methyl group: An activating, ortho, para-director. chemguide.co.uk

Nitro group: A deactivating, meta-director. youtube.com

In nucleophilic aromatic substitution, the nitro group is the dominant directing feature. It strongly activates the positions ortho and para to it for nucleophilic attack. libretexts.orgnih.gov In this molecule, the C2 and C4 positions are ortho and para to the nitro group, respectively. Therefore, a nucleophilic attack would be directed to these positions, provided a suitable leaving group could be established.

Stereoselectivity: this compound is an achiral molecule. Stereoselectivity would only become a factor if a reaction introduces a new chiral center into the molecule or if the molecule interacts with a chiral reagent or catalyst. For the typical reactions discussed, such as reduction or deprotection, stereoselectivity is not a primary consideration.

Mechanistic Studies of Catalyzed Processes

The catalyzed reactions of this compound are predominantly centered on the selective reduction of its nitro group. This transformation is a critical step for the synthesis of derivative compounds, such as substituted anilines and carbazoles. Mechanistic studies, while not extensively documented for this specific molecule, can be largely inferred from comprehensive research on the catalytic hydrogenation of related nitroaromatic compounds. The process is generally understood to proceed through a complex sequence of surface-mediated reactions on a heterogeneous catalyst.

The catalytic hydrogenation of nitroarenes, including this compound, is most commonly explained by the Haber-Bayer pathway. This mechanism involves the sequential addition of hydrogen atoms to the nitro group, leading to various intermediates before the final amine product is formed. The reaction is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, which facilitates the dissociation of molecular hydrogen and the adsorption of the nitro compound.

Nitro to Nitroso: The process begins with the reduction of the nitro group (-NO₂) to a nitroso group (-NO).

R-NO₂ + 2H⁺ + 2e⁻ → R-NO + H₂O

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then further reduced to a hydroxylamine derivative (-NHOH).

R-NO + 2H⁺ + 2e⁻ → R-NHOH

Hydroxylamine to Aniline (B41778): The final step involves the reduction of the hydroxylamine to the corresponding amine (-NH₂).

R-NHOH + 2H⁺ + 2e⁻ → R-NH₂ + H₂O

Kinetic models, such as the Langmuir-Hinshelwood model, are often applied to describe the hydrogenation of nitrobenzene (B124822) derivatives. aidic.it These models account for the adsorption of reactants (the nitro compound and hydrogen) onto the catalyst surface, the surface reaction itself, and the desorption of the product. aidic.it

The substituents on the aromatic ring—the ortho-methyl group and the meta-benzyloxy group relative to the nitro function—play a significant role in the reaction kinetics and mechanism. Studies on various nitrobenzene derivatives show that electron-donating groups, such as a methyl group, can influence the conversion rate. researchgate.net The ortho-methyl group in this compound is expected to increase the electron density on the ring, which may affect the adsorption and reduction rate of the nitro group. researchgate.net Conversely, the bulky benzyloxy group can introduce steric hindrance, potentially influencing the molecule's orientation on the catalyst surface.

Under certain conditions, side reactions can occur. For instance, the hydroxylamine intermediate can react with the nitroso intermediate to form an azoxy compound (R-N(O)=N-R), which can be further reduced to azo (R-N=N-R) and hydrazo (R-NH-NH-R) compounds. However, in catalytic hydrogenation aimed at producing aniline, conditions are typically optimized to favor the direct reduction pathway and minimize these condensation products. abo.fi Another potential side reaction is the hydrogenolysis of the benzyloxy group (cleavage of the O-CH₂Ph bond), which would yield a phenolic compound. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to ensure high selectivity towards the desired aniline product. researchgate.netresearchgate.net

The table below outlines the proposed intermediates in the direct catalytic hydrogenation pathway of this compound.

Proposed Intermediates in the Catalytic Hydrogenation of this compound

| Compound Name | Chemical Formula | Role in Mechanism |

|---|---|---|

| This compound | C₁₄H₁₃NO₃ | Starting Material |

| 1-Benzyloxy-2-methyl-3-nitrosobenzene | C₁₄H₁₃NO₂ | First Intermediate |

| N-(2-Benzyloxy-3-methylphenyl)hydroxylamine | C₁₄H₁₅NO₂ | Second Intermediate |

| 3-Benzyloxy-2-methylaniline | C₁₄H₁₅NO | Final Product |

The selection of the catalyst is a critical parameter that dictates the efficiency and selectivity of the reduction. Different catalysts exhibit varying activities and selectivities based on the metal and the support used.

General Influence of Catalysts on Nitroaromatic Reduction

| Catalyst | Typical Conditions | General Findings and Mechanistic Implications | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Low pressure, medium temperature | Highly effective for complete reduction to aniline; generally shows high selectivity. The reaction is proposed to proceed via surface-adsorbed hydrogen atoms reacting with the adsorbed nitro group. | abo.firesearchgate.net |

| Nickel (Raney Ni or supported) | Medium temperature, low pressure | A cost-effective alternative to noble metals, but may require more forcing conditions. Can sometimes lead to by-products if conditions are not optimized. | researchgate.netresearchgate.net |

| Ruthenium on Carbon (Ru/C) | Room temperature, medium pressure | Effective for hydrogenating a range of substituted nitrobenzenes. The presence of electron-donating groups like methyl at the ortho position can lead to very high conversion rates. | researchgate.net |

Spectroscopic and Structural Characterization of 1 Benzyloxy 2 Methyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

A hypothetical ¹H NMR spectrum of 1-Benzyloxy-2-methyl-3-nitrobenzene would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzyl (B1604629) group and the substituted toluene (B28343) ring would likely appear in the range of 7.0-8.0 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-) would be expected to produce a singlet at approximately 5.0 ppm. The methyl group (-CH₃) protons on the toluene ring would also likely appear as a singlet, but further upfield, around 2.0-2.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the electronic effects of the nitro and benzyloxy substituents.

Hypothetical ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (Benzyl) | 7.2 - 7.5 | Multiplet |

| Aromatic (Tolyl) | 7.0 - 7.8 | Multiplet |

| Methylene (-CH₂-) | ~5.0 | Singlet |

| Methyl (-CH₃) | ~2.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon of the methylene group would be expected around 70 ppm, while the methyl carbon would appear in the upfield region, around 15-20 ppm. The carbon atoms directly attached to the electron-withdrawing nitro group and the oxygen of the ether would be significantly deshielded.

Hypothetical ¹³C NMR Data for this compound:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-O) | ~155 |

| Aromatic (other) | 110 - 140 |

| Methylene (-CH₂-) | ~70 |

| Methyl (-CH₃) | ~15 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the benzyl group, the ether linkage, and the substituted toluene ring, for instance, by showing a correlation between the methylene protons and the aromatic carbon of the toluene ring to which the oxygen is attached.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243.26 g/mol ). The fragmentation pattern would be expected to show characteristic fragments, such as the tropylium (B1234903) ion (m/z 91) from the benzyl group and fragments corresponding to the substituted nitrotoluene moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This information is crucial for confirming the elemental composition of the molecule. For this compound (C₁₄H₁₃NO₃), the calculated exact mass is 243.08954. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the correct molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of a compound, allowing for the identification of functional groups and the elucidation of its unique molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. While a specific, experimentally verified FTIR spectrum for this compound is not widely available in peer-reviewed literature, the expected characteristic absorption bands can be predicted based on its constituent functional groups: the nitro group (NO₂), the ether linkage (C-O-C), the aromatic rings, and the methyl group (CH₃).

The nitro group is expected to exhibit strong, characteristic asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-O-C ether linkage would likely show stretching vibrations in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹.

For comparative purposes, the FTIR data for a structurally related compound, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene, shows a nitro group asymmetric stretch at 1520 cm⁻¹ and a symmetric stretch at 1350 cm⁻¹. These values fall within the expected ranges and provide a reasonable approximation for the nitro group vibrations in the target molecule.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Ether (Ar-O-CH₂) | Asymmetric Stretching | 1200 - 1275 |

| Ether (Ar-O-CH₂) | Symmetric Stretching | 1020 - 1075 |

Note: The data in this table is predictive and based on characteristic functional group frequencies. An experimental spectrum is required for definitive peak assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the nitro-substituted benzene (B151609) ring and the benzyl group. The nitro group, being a strong chromophore, will significantly influence the absorption profile. Aromatic nitro compounds typically exhibit a strong absorption band corresponding to a π → π* transition. The presence of the benzyloxy group, an auxochrome, may cause a bathochromic (red) shift in the absorption maximum.

Detailed experimental UV-Vis data, including absorption maxima (λ_max) and molar absorptivity values, for this compound are not currently published in readily accessible literature.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. At present, a crystal structure for this compound has not been reported in crystallographic databases.

However, the crystal structure of a closely related compound, 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene, has been determined and offers valuable insights into the potential solid-state conformation. Current time information in Washington, DC, US. In this related structure, the asymmetric unit contains two crystallographically independent molecules. Current time information in Washington, DC, US. The dihedral angles between the central benzene ring and the two terminal benzene rings differ between the two independent molecules, indicating conformational flexibility. Current time information in Washington, DC, US. For one molecule, these angles are 2.26 (6)° and 58.68 (6)°, while for the other, they are 35.17 (6) and 70.97 (6)°. Current time information in Washington, DC, US. The crystal structure is stabilized by C-H···O hydrogen bonds, forming inversion dimers. Current time information in Washington, DC, US.

Table 2: Illustrative Crystallographic Data for the Related Compound 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene

| Parameter | Value |

| Chemical Formula | C₂₀H₁₇NO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6150 (4) |

| b (Å) | 14.6248 (7) |

| c (Å) | 15.2915 (8) |

| α (°) | 94.706 (1) |

| β (°) | 101.627 (1) |

| γ (°) | 90.572 (1) |

| Volume (ų) | 1661.80 (15) |

| Z | 4 |

Source: Current time information in Washington, DC, US.. Note: This data is for a related, but not identical, compound and serves as an example of crystallographic analysis.

This information suggests that in the solid state, this compound would likely adopt a non-planar conformation, with the benzyloxy group and the nitro group potentially twisted out of the plane of the central benzene ring due to steric hindrance from the adjacent methyl group. Definitive structural parameters for this compound would require its synthesis, crystallization, and subsequent X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

The electronic and reactive characteristics of 1-Benzyloxy-2-methyl-3-nitrobenzene are fundamentally governed by the interplay of its constituent functional groups: the electron-withdrawing nitro group, the somewhat activating methyl group, and the bulky, electronically complex benzyloxy group. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for understanding these interactions.

Density Functional Theory (DFT) Applications in Reaction Prediction

DFT calculations on related nitroaromatic compounds have shown that the nitro group withdraws electron density from the benzene (B151609) ring, particularly at the ortho and para positions, through a combination of inductive and resonance effects. In this compound, the nitro group is at position 3. The methyl group at position 2 is a weak activating group, donating electron density via hyperconjugation. The benzyloxy group at position 1 is an ortho, para-director but its steric bulk can influence reaction pathways.

The interplay of these substituents makes certain reactions more probable. For instance, nucleophilic aromatic substitution would be favored at positions ortho and para to the nitro group. However, the existing substituents at positions 1 and 2 may sterically hinder attack at these locations. DFT can be employed to calculate the energies of possible transition states for various reactions, thereby predicting the most likely products. For example, in reactions involving the reduction of the nitro group, DFT can help elucidate the reaction mechanism and predict the regioselectivity of subsequent reactions.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is crucial for understanding its physical properties and how it interacts with other molecules. The flexibility of the benzyloxy group, specifically the C-O-C ether linkage and the rotation around the benzyl (B1604629) C-C bond, allows for multiple possible conformations.

Prediction of Molecular Descriptors for Structure-Property Relationships

Molecular descriptors are numerical values that encode information about the chemical structure and are widely used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies. For this compound, several key descriptors can be predicted using computational tools.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, is a good indicator of bioavailability. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. For this compound, the primary contributors to the TPSA are the oxygen atoms of the nitro group and the ether linkage.

Based on computational predictions, the TPSA of this compound is estimated to be a key factor in its potential interactions with biological systems.

LogP (Partition Coefficient) Predictions

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a lipid (octanol) and an aqueous (water) phase. The logarithm of this value, LogP, is a critical descriptor for predicting a molecule's lipophilicity and its ability to cross cell membranes.

Analysis of Hydrogen Bond Acceptor and Donor Counts

The capacity of a molecule to act as a hydrogen bond donor or acceptor is crucial for its interactions with biological macromolecules. Hydrogen bond donors are typically hydrogens attached to electronegative atoms like oxygen or nitrogen, while acceptors are electronegative atoms with lone pairs of electrons.

In the structure of this compound, there are no hydrogen atoms attached to highly electronegative atoms, and therefore, it has zero hydrogen bond donors . However, the oxygen atoms of the nitro group and the ether oxygen all possess lone pairs and can act as hydrogen bond acceptors . The predicted number of hydrogen bond acceptors is a key piece of information for understanding its potential binding modes.

Table of Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 55.05 Ų |

| LogP (Octanol-Water Partition Coefficient) | 3.84 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 4 |

Assessment of Rotatable Bonds

For this compound, the principal rotatable bonds are:

The aryl-O bond between the nitrophenyl ring and the ether oxygen.

The O-CH₂ bond connecting the ether oxygen and the benzylic methylene (B1212753) group.

The CH₂-aryl bond between the methylene group and the benzyl ring.

The C-NO₂ bond between the nitrophenyl ring and the nitro group.

The rotation around these bonds is not entirely free. It is influenced by a combination of steric and electronic factors. The presence of the methyl and nitro groups in ortho positions relative to each other and to the benzyloxy substituent on the central phenyl ring introduces significant steric hindrance. This crowding can restrict the planarity of the molecule and define preferred rotational angles (dihedrals) to minimize energetic strain.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the energy barriers associated with these rotations. nih.gov For example, studies on related nitrotoluene molecules show that the energy barrier for the rotation of a nitro group can range from approximately 6 to 9 kcal/mol, depending on the substitution pattern and the computational method used. nih.gov Similarly, the rotation of the benzyl group is hindered, and its preferred conformation will be a balance between minimizing steric clashes and optimizing electronic interactions. Computational relaxed potential energy surface (rPES) scans can elucidate these low-energy conformations and the transition states that separate them. mdpi.com

Table 1: Key Rotatable Bonds in this compound and Influencing Factors

| Bond | Description | Primary Influencing Factors |

|---|---|---|

| Aryl(nitro)-O | Connects the substituted nitrophenyl ring to the ether oxygen. | Steric hindrance from ortho-methyl and nitro groups; resonance effects. |

| O-CH₂ | Connects the ether oxygen to the benzylic carbon. | Torsional strain, gauche and anti conformations. |

| CH₂-Aryl(benzyl) | Connects the benzylic carbon to the unsubstituted phenyl ring. | Steric interactions between the two aromatic rings. |

| C-NO₂ | Connects the nitrophenyl ring to the nitro group. | Steric hindrance with the adjacent methyl group; electronic interaction with the π-system. |

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry provides powerful tools for simulating potential reaction pathways and analyzing the high-energy transition states that govern reaction rates. For this compound, several reaction types can be computationally investigated, primarily focusing on the reactivity of the nitrotoluene core and the benzyl ether linkage.

Plausible Reaction Pathways:

C-NO₂ Bond Homolysis: A common initial step in the decomposition of nitroaromatic compounds is the cleavage of the carbon-nitro bond to form a phenyl radical and nitrogen dioxide (NO₂). scispace.com Theoretical studies on nitrotoluene isomers have shown that the bond dissociation energy for this process is influenced by the position of the methyl group. polyu.edu.hk

Nitro-Nitrite Isomerization: The nitro group (-NO₂) can isomerize to a nitrite (B80452) group (-ONO) via a high-energy transition state. This nitrite intermediate can then lead to the formation of phenoxy radicals and nitric oxide (NO). researchgate.net This pathway often competes with direct C-NO₂ bond cleavage. nih.gov

Benzylic C-H Activation: The hydrogen atoms on the methylene bridge of the benzyl group can be susceptible to abstraction, initiating radical reactions. jk-sci.com

Ether Bond Cleavage: The C-O bonds of the ether linkage can be cleaved under various conditions, such as acid-catalyzed hydrolysis or hydrogenolysis. researchgate.netorganic-chemistry.org Computational models can simulate these reactions to determine activation barriers and reaction thermodynamics. nih.gov

Transition State Analysis: To simulate these mechanisms, methods like Density Functional Theory (DFT) are used to map the potential energy surface of the reaction. chemrxiv.org This involves optimizing the geometries of the reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants defines the activation energy (Ea), a key factor in the Arrhenius equation that determines the reaction rate. For instance, computational studies on the decomposition of o-nitrotoluene have identified and characterized the transition states for intramolecular H-abstraction, nitro-nitrite isomerization, and C-NO₂ bond cleavage, allowing for the prediction of temperature-dependent reaction branching ratios. nih.gov The analysis of the transition state's geometry provides insight into the bond-making and bond-breaking processes occurring at the peak of the energy barrier. ncert.nic.in

Table 2: Potential Reaction Pathways and Computational Analysis Methods

| Reaction Pathway | Description | Computational Method | Key Output |

|---|---|---|---|

| C-NO₂ Homolysis | Cleavage of the carbon-nitro bond. | DFT, CCSD(T) | Bond Dissociation Energy (BDE). researchgate.net |

| Nitro-Nitrite Isomerization | -NO₂ rearranges to -ONO. | DFT, G2M | Transition state geometry and activation energy. nih.gov |

| Ether Hydrolysis | Cleavage of the C-O ether bond by water. | DFT with solvent model (e.g., CPCM) | Free energy profile, transition state analysis. researchgate.net |

| Benzylic Hydrogen Abstraction | Removal of a hydrogen atom from the -CH₂- group. | DFT, RRKM/TST | Activation energy, rate constant prediction. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate variations in the molecular structure of a series of compounds with changes in their reactivity. uliege.be While a specific QSRR model for this compound has not been published, extensive research on the broader class of nitrobenzene (B124822) derivatives provides a clear framework for how such a model could be developed and applied. dergipark.org.trcore.ac.ukisca.me

The development of a QSRR model typically involves these steps:

Data Set Compilation: A data set of nitroaromatic compounds with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants, or toxicity endpoints like IC₅₀) is assembled. isca.me

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be constitutional, topological, geometrical, or quantum chemical. nih.gov Quantum chemical descriptors, often calculated using DFT or semi-empirical methods, are particularly powerful as they can describe electronic properties relevant to reactivity. isca.me

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation linking a selection of the most relevant descriptors to the observed reactivity. aminer.org

Validation: The model's statistical significance and predictive power are rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. nih.gov Key metrics include the coefficient of determination (R²) and the cross-validated coefficient (Q²). mdpi.com

For nitroaromatic compounds, descriptors related to hydrophobicity (LogP), electronic character (e.g., HOMO/LUMO energies, electrophilicity index), and molecular size (e.g., molecular weight, surface area) have proven effective in building predictive models for properties like toxicity and thermal stability. core.ac.ukisca.menih.gov A robust QSRR model could, therefore, predict the reactivity of this compound by inputting its calculated descriptor values into the established correlation equation.

Table 3: Common Molecular Descriptors in QSRR for Nitroaromatic Compounds

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Quantum Chemical | HOMO Energy, LUMO Energy, Electron Affinity, Total Energy, Electrophilicity Index (ω) | Electronic structure, susceptibility to nucleophilic/electrophilic attack, stability. core.ac.ukisca.me |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, transport properties. core.ac.uk |

| Constitutional | Molecular Weight, Atom Counts | Molecular size and composition. isca.me |

| Topological/Geometrical | Molar Refractivity, Conductor-like Screening Model (COSMO) Area | Molecular volume, polarizability, surface characteristics. dergipark.org.trisca.me |

Applications and Advanced Synthetic Utility of 1 Benzyloxy 2 Methyl 3 Nitrobenzene

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of reactive sites within 1-benzyloxy-2-methyl-3-nitrobenzene makes it an ideal starting material for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds.

Preparation of Functionalized Indoles and Related Heterocycles

This compound is a well-established precursor for the synthesis of functionalized indoles, a core structure in many natural products and pharmaceuticals. orgsyn.org A notable application involves its conversion to 4-benzyloxyindole (B23222). chemicalbook.com The synthesis begins with the reaction of 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) chloride to yield this compound (also referred to as 6-benzyloxy-2-nitrotoluene). orgsyn.org This intermediate then undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine, which is subsequently reduced and cyclized to afford the desired 4-benzyloxyindole. orgsyn.org This multi-step process highlights the utility of the nitro group and the methyl group in facilitating the construction of the indole (B1671886) ring system.

The broader class of thieno[2,3-b]indoles, which are known for their presence in bioactive molecules and functional materials, can also be accessed using strategies that involve related indole precursors. acs.org The synthesis of these complex heterocyclic systems often relies on the annulation of a thiophene (B33073) ring onto an existing indole scaffold, a process that can be achieved through various synthetic routes. acs.org

Synthesis of Substituted Vinylpyrroles

In the pathway to forming indoles, this compound is instrumental in the preparation of substituted vinylpyrroles. orgsyn.orgchemicalbook.com Specifically, it is a precursor to (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org This is achieved by reacting this compound with N,N-dimethylformamide dimethyl acetal and pyrrolidine. orgsyn.org This reaction transforms the methyl group into a vinylpyrrolidine-substituted side chain, while the nitro and benzyloxy groups remain intact for further synthetic manipulations. This intermediate is a crucial stepping stone in the Leimgruber-Batcho indole synthesis, where the nitro group is subsequently reduced to an amine, which then cyclizes to form the indole ring. orgsyn.org

Utilization in Cyclization Reactions for Scaffold Construction

The inherent reactivity of the functional groups in this compound and its derivatives makes it a valuable substrate for various cyclization reactions to construct diverse molecular scaffolds. While direct cyclization of this compound itself is less common, its derivatives are employed in the formation of bicyclic systems. For instance, related benzyloxy-substituted aromatic compounds can undergo cyclization to form chromane (B1220400) derivatives, which are prevalent in many bioactive natural products. mdpi.com The synthesis of these scaffolds often involves intramolecular reactions where a side chain reacts with another part of the molecule to form a new ring. mdpi.com

Furthermore, the reduction of the nitro group in derivatives of this compound is a key step in many synthetic sequences that lead to cyclization. The resulting amino group can participate in intramolecular condensation or cyclization reactions to form nitrogen-containing heterocyclic rings, which are fundamental components of many biologically active compounds. nih.gov

Contributions to Medicinal Chemistry Research

The scaffolds derived from this compound are of significant interest in the field of medicinal chemistry due to their potential biological activities.

Precursor in Pharmaceutical Compound Synthesis

The indole nucleus, readily accessible from this compound, is a "privileged structure" in drug discovery, appearing in a vast array of pharmaceuticals. nih.gov The ability to introduce various substituents onto the indole ring, guided by the initial substitution pattern of the precursor, allows for the synthesis of a diverse library of compounds for biological screening. The synthesis of 4-benzyloxyindole from this compound provides a clear pathway to compounds that can be further elaborated into more complex drug candidates. orgsyn.org

Scaffold for Novel Bioactive Molecule Development

The structural framework provided by this compound serves as a template for the development of new bioactive molecules. The indole and thieno[2,3-b]indole scaffolds, for example, are known to be associated with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. acs.orgnih.gov By using this compound as a starting material, medicinal chemists can systematically modify the resulting heterocyclic systems to optimize their interaction with biological targets and develop novel therapeutic agents. The versatility of this precursor allows for the introduction of various functional groups, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Potential in Materials Science Applications

The exploration of this compound in the field of materials science is an area of growing interest, primarily inferred from the known properties of its constituent functional groups and related molecular structures. While direct studies on this specific compound are not extensively documented, its architecture suggests potential utility in the development of advanced polymers and nonlinear optical (NLO) materials.

Nitrobenzene (B124822) and its derivatives are recognized for their ability to influence polymerization reactions. For instance, nitrobenzene can act as a retarder or inhibitor in radical polymerizations, a property that allows for control over the molecular weight and structure of the resulting polymer. researchgate.netresearchgate.net The polymerization of divinylbenzene, when conducted in the presence of nitrobenzene, can proceed without gelation to produce soluble polymers, with the final polymer yield and molecular weight being dependent on the reaction time. researchgate.netresearchgate.net This suggests that this compound could potentially be used to modulate polymerization processes, leveraging the electronic effect of the nitro group.

Furthermore, the molecular structure of this compound incorporates features common to organic nonlinear optical (NLO) materials. NLO materials are crucial for applications in photonics and optoelectronics, including terahertz (THz) wave generation. The NLO properties of organic crystals often arise from molecules possessing a combination of an electron-donating group and an electron-withdrawing group, connected by a π-conjugated system. In this context, the benzyloxy and methyl groups can act as donors while the nitro group is a strong electron acceptor.

A closely related compound, N-benzyl 2-methyl-4-nitroaniline (B30703) (BNA), has been studied for its NLO properties. researchgate.netresearchgate.net Single crystals of BNA have been grown and shown to exhibit significant second-harmonic generation (SHG), a key NLO phenomenon. researchgate.net The anomalous enhancement of certain tensor components in BNA's NLO response is attributed to intermolecular interactions, such as hydrogen bonds, within the crystal structure. researchgate.net This highlights the potential for benzyloxy-nitro-substituted aromatic compounds to self-assemble into structures with useful NLO properties. The potential for this compound in this area, however, remains a subject for future investigation.

| Related Compound | Application Area | Observed Properties/Potential Use | Citation |

| Nitrobenzene | Polymer Science | Acts as a retarder in radical polymerization of divinylbenzene, allowing control over molecular weight and preventing gelation. | researchgate.netresearchgate.net |

| N-benzyl 2-methyl-4-nitroaniline (BNA) | Nonlinear Optics | Exhibits significant second-harmonic generation (SHG) as a single crystal; potential for use in terahertz (THz) generation. | researchgate.netresearchgate.net |

Directing Regioselectivity in Catalytic Processes

The substituents on the aromatic ring of this compound play a crucial role in directing the regioselectivity of subsequent chemical transformations. The interplay between the electron-donating benzyloxy and methyl groups and the electron-withdrawing nitro group dictates the position of attack for incoming reagents in various catalytic processes, particularly in electrophilic aromatic substitution and specialized catalytic reactions.

Directing Effects in Electrophilic Aromatic Substitution:

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of its three substituents.

Benzyloxy Group (-OCH₂C₆H₅): The alkoxy group is an activating, ortho-, para-director. It increases the electron density at the positions ortho (2 and 6) and para (4) to itself, making the ring more susceptible to electrophilic attack at these sites. jove.comlibretexts.orgjove.com

Methyl Group (-CH₃): The alkyl group is also an activating, ortho-, para-director through an inductive effect and hyperconjugation. jove.comyoutube.com It directs incoming electrophiles to its ortho (1 and 3) and para (5) positions.

Nitro Group (-NO₂): The nitro group is a powerful deactivating, meta-director. It withdraws electron density from the ring, making substitution more difficult, and directs incoming electrophiles to the meta (5) position relative to itself. byjus.comyoutube.comrsc.org

Advanced Regiocontrol in Catalysis:

Beyond classical electrophilic substitution, the functional groups of this compound enable advanced, regioselective catalytic transformations.

Directed ortho-Lithiation: The benzyloxy group can be utilized for directed metalation. Research has shown that an α-lithiobenzyloxy group, generated by treating an aryl benzyl ether with tert-butyllithium (B1211817) (t-BuLi), can function as a directed metalation group (DMG). acs.org This process facilitates the selective removal of a proton at the ortho position to the original benzyloxy group, creating a highly reactive organolithium intermediate. This intermediate can then react with various electrophiles, allowing for precise functionalization at the position adjacent to the benzyloxy substituent. This demonstrates a powerful strategy for achieving regioselectivity that overrides the typical electronic effects of the substituents. acs.org

Selective Catalytic Reduction: The nitro group is readily reduced under various catalytic conditions. The reduction of substituted nitroarenes to their corresponding anilines is a fundamental transformation. nih.govacs.org The choice of catalyst and reaction conditions is critical for achieving high selectivity, especially in complex molecules where other functional groups are present. nih.govyoutube.com For example, in the hydrogenation of the related compound 1-benzyloxy-3-nitrobenzene, different catalysts lead to vastly different outcomes. Using a palladium on carbon catalyst can result in a 100% yield of the desired amine, whereas an unspecified nickel catalyst under similar temperature and pressure conditions yielded only 67% of the product, with the remainder being unreacted starting material. researchgate.net This illustrates how the catalyst directs the regioselective (or in this case, chemoselective) reduction of the nitro group without cleaving the benzyl ether.

| Reaction | Catalyst/Conditions | Product | Yield | Citation |

| Hydrogenation of 1-Benzyloxy-3-nitrobenzene | Palladium on carbon, medium temp, low pressure | 3-Benzyloxyaniline (B72059) | 100% | researchgate.net |

| Hydrogenation of 1-Benzyloxy-3-nitrobenzene | Nickel catalyst, medium temp, low pressure | 3-Benzyloxyaniline | 67% | researchgate.net |

This ability to selectively transform the nitro group while preserving the benzyloxy ether linkage is a key aspect of the synthetic utility of this compound, enabling its use as a precursor for more complex molecules like 4-(benzyloxy)-1H-indole. chemicalbook.com

Derivatives and Analogues of 1 Benzyloxy 2 Methyl 3 Nitrobenzene

Structure-Activity Relationship (SAR) Studies of Related Compounds

While specific structure-activity relationship (SAR) studies on 1-benzyloxy-2-methyl-3-nitrobenzene are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on analogous nitroaromatic and benzyl (B1604629) ether compounds. SAR studies are crucial in medicinal chemistry and materials science for establishing a correlation between a molecule's three-dimensional structure and its biological activity or chemical properties.

For nitroaromatic compounds, the position and electronic nature of substituents are paramount. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of benzylic protons. nih.gov The relative positions of the benzyloxy, methyl, and nitro groups in the parent compound create a specific electronic and steric environment.

In analogous series, such as benzyl nitrofuranyl amides, which have been investigated as antituberculosis agents, the substitution pattern on the benzyl and phenyl rings significantly impacts biological activity. For instance, studies have shown that benzyl nitrofuranyl amides are considerably more active than their phenyl nitrofuranyl amide counterparts, and para-substituted benzyl piperazines exhibit the most potent antituberculosis activity. nih.gov

General SAR principles for nitro-aromatic compounds suggest that their biological activity, particularly mutagenicity, is influenced by factors such as the orientation of the nitro group relative to the aromatic ring. researchgate.net For derivatives of this compound, modifications can be proposed to probe these relationships. For example, altering the substituent on the benzyl ring from an electron-donating group to an electron-withdrawing group could modulate the compound's redox potential and its interaction with biological targets.

Table 1: Postulated Structure-Activity Relationships for Hypothetical Analogues

| Analogue Structure | Key Structural Feature | Anticipated Impact on a Hypothetical Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzyloxy)-2-methyl-3-nitrobenzene | Electron-donating group on benzyl ring | May enhance activity by increasing electron density. |

| 1-(4-Chlorobenzyloxy)-2-methyl-3-nitrobenzene | Electron-withdrawing group on benzyl ring | Could decrease activity due to reduced electron density. |

| 1-Benzyloxy-2-ethyl-3-nitrobenzene | Increased steric bulk at the 2-position | May decrease activity by hindering binding to a target. |

| 1-Benzyloxy-2-methyl-4-nitrobenzene | Isomeric shift of the nitro group | Likely to significantly alter electronic properties and activity. |

Synthesis and Spectroscopic Characterization of Novel Analogues

The synthesis of novel analogues of this compound can be achieved through modifications of the established synthesis for the parent compound. The original synthesis involves the Williamson ether synthesis, where 2-methyl-3-nitrophenol (B1294317) is deprotonated by a base like potassium carbonate and subsequently reacted with benzyl bromide. chemicalbook.com

To create novel analogues, this synthetic route can be adapted in several ways:

Varying the Phenol (B47542) Component: A range of substituted 2-methyl-3-nitrophenols can be used to introduce different functional groups onto the nitrophenyl ring.

Varying the Benzyl Halide: Employing substituted benzyl bromides or chlorides allows for the introduction of various substituents onto the benzyl moiety.

For instance, the synthesis of an analogue with a methoxy group on the benzyl ring would involve reacting 2-methyl-3-nitrophenol with 4-methoxybenzyl bromide.

The spectroscopic characterization of these new analogues would rely on standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, this compound, shows characteristic signals for the methyl protons (a singlet around 2.42 ppm), the benzylic methylene (B1212753) protons (a singlet around 5.13 ppm), and the aromatic protons in their respective regions. chemicalbook.com For novel analogues, the introduction of new functional groups would result in predictable changes in the ¹H NMR spectrum. For example, a methoxy group on the benzyl ring would introduce a new singlet at approximately 3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework of the new analogues, with chemical shifts being sensitive to the electronic environment of each carbon atom.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak [M+1]⁺ at m/z 244. chemicalbook.com The mass spectra of novel analogues would exhibit molecular ion peaks corresponding to their respective molecular weights, aiding in their identification.

Table 2: Predicted Spectroscopic Data for a Novel Analogue: 1-(4-Methoxybenzyloxy)-2-methyl-3-nitrobenzene

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| ¹H NMR (CDCl₃, δ ppm) | ~2.40 (s, 3H, -CH₃), ~3.85 (s, 3H, -OCH₃), ~5.05 (s, 2H, -OCH₂-), ~6.90-7.40 (m, aromatic protons) |

| Mass Spectrum (CI, m/z) | 274 [M+1]⁺ |

Comparative Analysis of Reactivity Profiles and Synthetic Applications of Analogues

A comparative analysis of the reactivity of different analogues would likely reveal significant differences. For example, an analogue with an additional electron-donating group on the nitrophenyl ring would be more reactive towards electrophilic substitution than the parent compound.

The benzylic protons of the benzyl group are activated towards free radical reactions. msu.edu The nature of substituents on the benzyl ring would also influence the reactivity at this position. For instance, electron-withdrawing groups would destabilize a benzylic carbocation, potentially slowing down reactions that proceed through such an intermediate. quora.com

The synthetic applications of this compound include its use as a precursor in the preparation of other compounds, such as 4-(benzyloxy)-1H-indole. chemicalbook.com The derivatives and analogues of this compound can be expected to serve as valuable intermediates in organic synthesis. For example, the nitro group can be reduced to an amine, which can then undergo a variety of transformations, such as diazotization or acylation, to build more complex molecules. The benzyloxy group often serves as a protecting group for phenols, which can be removed under specific conditions. researchgate.net

Table 3: Comparison of Reactivity and Potential Applications of Analogues

| Analogue | Expected Reactivity Profile | Potential Synthetic Applications |

|---|---|---|

| This compound (Parent) | Deactivated nitrophenyl ring, susceptible to nucleophilic attack on the benzylic carbon. | Precursor for indole (B1671886) synthesis. |

| 1-(4-Nitrobenzyloxy)-2-methyl-3-nitrobenzene | Increased electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. | Potential for use in linker chemistry where facile cleavage is desired. |

| 1-Benzyloxy-2-methyl-3-aminobenzene | Activated aromatic ring (due to the amino group) towards electrophilic substitution. | Building block for the synthesis of dyes, pharmaceuticals, and other fine chemicals. |

Future Directions and Research Perspectives

Development of Sustainable and Greener Synthetic Methodologies

The conventional synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene typically involves the Williamson ether synthesis, reacting 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate and a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com While effective, this method presents opportunities for environmental and efficiency improvements. Future research is increasingly focused on developing greener alternatives that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key areas of development include:

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can facilitate the reaction between the phenoxide salt and the alkyl halide in a biphasic system, potentially eliminating the need for polar aprotic solvents like DMF. Research into the synthesis of the related compound 1-benzyloxy-4-nitrobenzene has shown that PTC can lead to high conversion rates under milder conditions. researchgate.net

Ultrasound and Microwave-Assisted Synthesis: Process intensification techniques such as sonication and microwave irradiation are being explored to accelerate reaction times and increase yields. Ultrasound, for instance, has been successfully used to intensify the synthesis of similar ethers, achieving high conversions in shorter durations. researchgate.net

Benign Solvents and Catalysts: A significant push is being made to replace traditional solvents with greener alternatives, such as ionic liquids or bio-based solvents. Furthermore, the development of more efficient and recyclable catalysts is a critical goal for sustainable chemical production.

| Synthetic Method | Reactants | Catalyst/Base & Solvent | Conditions | Yield | Reference |

| Conventional Synthesis | 2-Methyl-3-nitrophenol, Benzyl bromide | Potassium carbonate, N,N-dimethyl-formamide | Room temperature, 3 hours | Quantitative | chemicalbook.com |

| Ultrasound-Assisted PTC (Analogous) | 4-Chloronitrobenzene, Benzyl alcohol | Tetrabutylammonium (B224687) bromide (TBAB), Potassium hydroxide (B78521) | 60 °C, 40 kHz Ultrasound | 98% Conversion | researchgate.net |

Table 1: Comparison of Synthetic Methodologies. The data for the ultrasound-assisted method is based on an analogous reaction and represents a potential avenue for the synthesis of this compound.

Exploration of Novel Reactivity and Catalytic Transformations